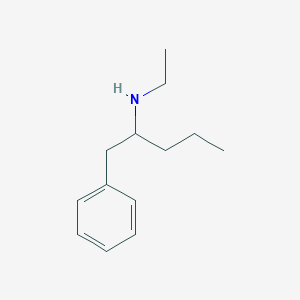
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine is a complex organic compound characterized by its unique structural components, including a dihydrobenzofuran moiety, a fluorinated methoxybenzenesulfonyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Fluorinated Methoxybenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Construction of the Pyrrolidine Ring: This can be done via cyclization reactions involving amines and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The fluorine atom in the methoxybenzenesulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups allows for versatile applications in polymer science and nanotechnology.
作用機序
The mechanism by which 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The dihydrobenzofuran moiety could be involved in π-π interactions, while the sulfonyl group might participate in hydrogen bonding or electrostatic interactions.
類似化合物との比較
Similar Compounds
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(benzenesulfonyl)pyrrolidine: Lacks the fluorine and methoxy groups, potentially altering its reactivity and biological activity.
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(4-fluorobenzenesulfonyl)pyrrolidine: Similar but with a different position of the fluorine atom, which could affect its chemical properties.
Uniqueness
The presence of the fluorine and methoxy groups in 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine makes it unique compared to its analogs. These groups can significantly influence the compound’s electronic properties, reactivity, and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c1-24-18-5-3-16(20)11-19(18)26(22,23)21-8-6-15(12-21)13-2-4-17-14(10-13)7-9-25-17/h2-5,10-11,15H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLRFUKTJJGSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide](/img/structure/B2650578.png)
![N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2650581.png)




![1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2650587.png)




![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2650599.png)
